![molecular formula C22H26ClN3O3S2 B2482172 4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1331318-31-0](/img/structure/B2482172.png)

4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

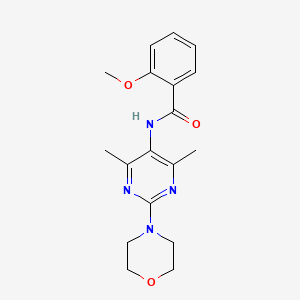

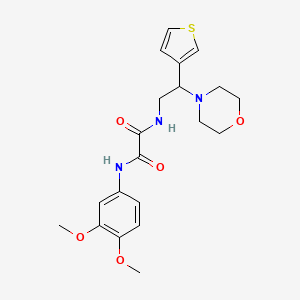

Research on benzamide derivatives, including those with methoxy, morpholinoethyl, and thiazolyl groups, often focuses on their potential biological activities and chemical properties. Compounds with similar structures have been explored for various applications, indicating a broad interest in their synthesis and characterization for potential scientific and therapeutic uses.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step organic reactions, including condensation, amidation, and sometimes cyclization processes. For instance, the synthesis of similar compounds has been described using reagents like ethyl bromoacetate, ethyl 2-bromopropionate, and specific catalysts to facilitate the formation of the desired benzamide structure with various substituents including methoxy, methylthio, and morpholinoethyl groups (Jagodziński, Wesolowska, & Sośnicki, 2000).

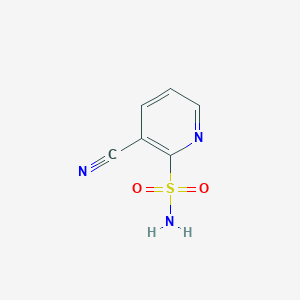

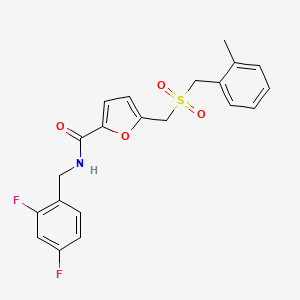

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods can elucidate the arrangement of atoms and functional groups within the molecule, providing insights into its potential chemical reactivity and interactions with biological targets (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including hydrolysis, oxidation, and reduction, depending on their functional groups. The presence of methoxy, methylthio, and morpholinoethyl groups can influence the compound's reactivity, potentially leading to the formation of novel compounds with unique properties. These reactions can be utilized to modify the molecule for specific applications or to enhance its biological activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Aplicaciones Científicas De Investigación

Metabolic Pathway Insights

The compound has been linked with the metabolism of thiazoles, contributing to the understanding of metabolic pathways and formation of metabolites in organisms. Notably, Mizutani, Yoshida, & Kawazoe (1994) found that certain thiazoles undergo microsomal epoxidation, leading to the formation of corresponding thioamides and alpha-dicarbonyl fragments, indicating a complex metabolic interaction with the compound in biological systems (Mizutani et al., 1994).

Antiproliferative and Anticancer Potential

The compound's derivatives have shown promise as potential anticancer agents. Shao et al. (2014) discovered that certain derivatives exert significant antiproliferative activities and inhibit the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cell growth, proliferation, and survival (Shao et al., 2014). Furthermore, Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, demonstrating substantial antimicrobial and anticancer potentials, highlighting the versatility of the compound's derivatives in therapeutic applications (Deep et al., 2016).

Neuroleptic Activity

In the context of neurological applications, Iwanami et al. (1981) designed and synthesized a series of benzamides based on the compound and evaluated their inhibitory effects on stereotyped behavior in rats, suggesting potential neuroleptic activity (Iwanami et al., 1981).

Pharmacokinetic Studies

The compound's analogs have been used to explore pharmacokinetic properties, aiding in the understanding of drug metabolism and disposition. For instance, Renzulli et al. (2011) conducted a detailed study on the disposition and metabolism of a derivative of the compound, providing valuable insights into its pharmacokinetic behavior (Renzulli et al., 2011).

Propiedades

IUPAC Name |

4-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2.ClH/c1-27-17-8-6-16(7-9-17)21(26)25(11-10-24-12-14-28-15-13-24)22-23-20-18(29-2)4-3-5-19(20)30-22;/h3-9H,10-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNAELYAMINHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4SC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2482089.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)

![5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2482100.png)

![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)

![N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2482103.png)

![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)

![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)

![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)